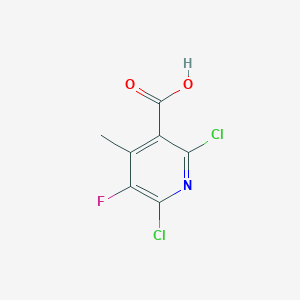

2,6-Dichlor-5-fluor-4-methylpyridin-3-carbonsäure

Übersicht

Beschreibung

2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid is a halogenated heterocyclic compound It is known for its unique chemical structure, which includes chlorine, fluorine, and methyl groups attached to a pyridine ring

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid serves as a building block for more complex molecules. It can undergo various chemical reactions such as:

- Substitution Reactions : The chlorine and fluorine atoms can be substituted with other functional groups.

- Oxidation and Reduction : The compound can undergo oxidation and reduction reactions to produce different derivatives.

- Coupling Reactions : It participates in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.

Biology

The compound is studied for its potential biological activities:

- Dopamine Receptors : It may enhance binding affinity to dopamine D2 and D3 receptors, relevant in neurological functions.

- Serotonin Receptors : It could influence serotonin pathways, particularly through interactions with the 5-HT3 receptor, which is implicated in antiemetic effects.

- Kinase Inhibition : Preliminary studies suggest potential as a kinase inhibitor affecting cell proliferation and cancer progression.

Medicine

Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient. The compound's unique structure allows it to interact with various molecular targets, making it a candidate for drug development.

Industry

In industrial applications, it is utilized in the development of:

- Agrochemicals : As an active ingredient in pesticides and herbicides.

- Dyes : Used in the synthesis of various dye compounds.

Case Study 1: Synthesis of Biological Active Compounds

A study demonstrated the synthesis of biologically active compounds using 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid as a precursor. The synthesis involved nucleophilic substitution reactions that yielded derivatives with enhanced biological activity against specific targets like serotonin receptors.

Case Study 2: Kinase Inhibition

Research published in a peer-reviewed journal explored the compound's role as a kinase inhibitor. The study showed that derivatives of this compound effectively inhibited specific kinases involved in cancer progression, suggesting its potential use in targeted cancer therapies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid typically involves the halogenation of pyridine derivatives. One common method includes the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide. This reaction yields the desired compound in good yield. The reaction is often carried out in the presence of a palladium catalyst (10% Pd/C) and ammonium formate at 50°C for 10 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are often used.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The presence of halogen atoms and the carboxylic acid group allows it to form strong interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid

- 2-Fluoro-4-methylpyridine

- 3,5-Dichloro-2,4,6-trifluoropyridine

Uniqueness

2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biologische Aktivität

2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid, also known as 2,6-Dichloro-5-Fluoro-4-Methylnicotinic Acid, is a heterocyclic compound with significant biological activity. Its chemical structure, featuring multiple halogen substitutions and a carboxylic acid functional group, suggests potential interactions with various biological targets. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C7H4Cl2FNO2 |

| Molecular Weight | 224.02 g/mol |

| Boiling Point | 355 °C |

| Density | 1.605 g/cm³ |

| Flash Point | 168 °C |

| pKa | 1.21 (predicted) |

These properties indicate that the compound is stable under standard conditions but requires careful handling due to its potential hazards.

The biological activity of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid is primarily attributed to its ability to interact with various receptors and enzymes. Research indicates that compounds with similar structures often exhibit activity against:

- Dopamine Receptors : The presence of halogen substituents can enhance binding affinity to dopamine D2 and D3 receptors, which are crucial in neurological functions and disorders .

- Serotonin Receptors : This compound may also influence serotonin pathways, particularly through interactions with the 5-HT3 receptor, which is implicated in antiemetic effects .

- Kinase Inhibition : Preliminary studies suggest that this compound could act as a kinase inhibitor, affecting pathways involved in cell proliferation and cancer progression .

Pharmacological Studies

Several studies have reported on the pharmacological effects of related compounds:

- Anticancer Activity : Related pyridine derivatives have shown promising anticancer activities. For instance, certain derivatives demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent inhibitory effects on tumor growth .

- Neuropharmacology : The structure of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid suggests potential use in treating neurological disorders by modulating dopamine and serotonin levels .

Case Study 1: Anticancer Properties

A study investigated the effects of a closely related compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation in HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon carcinoma) cells, with IC50 values ranging from 0.55 µM to 1.7 µM . This suggests that similar compounds may exhibit comparable anticancer properties.

Case Study 2: Neuropharmacological Effects

Research on related compounds has highlighted their role in modulating neurotransmitter systems. For example, a derivative was found to enhance serotonin uptake inhibition significantly compared to non-fluorinated analogs, suggesting that fluorination could enhance therapeutic efficacy in treating depression and anxiety disorders .

Eigenschaften

IUPAC Name |

2,6-dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2FNO2/c1-2-3(7(12)13)5(8)11-6(9)4(2)10/h1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACZOIOUVVFGLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1F)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568692 | |

| Record name | 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132195-42-7 | |

| Record name | 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.